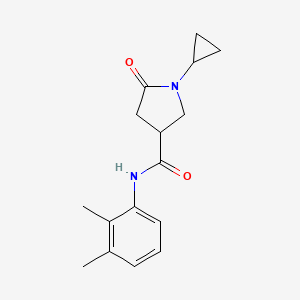
1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CPP-115 and is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) aminotransferase.
作用機序
The mechanism of action of CPP-115 involves the inhibition of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide aminotransferase, which is an enzyme that catalyzes the conversion of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide to succinic semialdehyde. By inhibiting this enzyme, CPP-115 leads to an increase in the concentration of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in the brain, which in turn leads to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 have been extensively studied in animal models. Studies have shown that CPP-115 leads to an increase in the concentration of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in the brain, which is associated with a reduction in the occurrence of seizures. CPP-115 has also been shown to have anxiolytic and anti-addictive effects.
実験室実験の利点と制限
One of the main advantages of CPP-115 is its high potency and selectivity for 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide aminotransferase. This makes it an ideal tool for studying the role of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in various neurological disorders. However, one of the limitations of CPP-115 is its poor solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of CPP-115. One area of research is the development of more potent and selective inhibitors of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide aminotransferase. Another area of research is the investigation of the long-term effects of CPP-115 on 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide metabolism and neurotransmission. Additionally, the potential applications of CPP-115 in the treatment of other neurological disorders such as depression and schizophrenia should be explored.
合成法
CPP-115 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of the intermediate compound 3-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylic acid, which is then reacted with 2,3-dimethylphenylamine to obtain CPP-115. The synthesis method has been optimized to obtain high yields of pure CPP-115.
科学的研究の応用
CPP-115 has been extensively studied for its potential applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. The inhibition of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide aminotransferase by CPP-115 leads to an increase in the concentration of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in the brain, which is an inhibitory neurotransmitter. This increase in 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide levels has been shown to reduce the occurrence of seizures and also has anxiolytic and anti-addictive effects.
特性
IUPAC Name |
1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-4-3-5-14(11(10)2)17-16(20)12-8-15(19)18(9-12)13-6-7-13/h3-5,12-13H,6-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCXTEDHAWENOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CC(=O)N(C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide](/img/structure/B7515208.png)

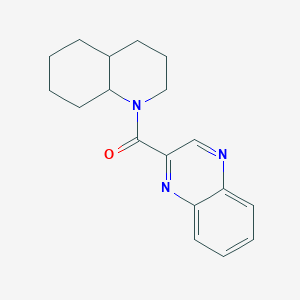

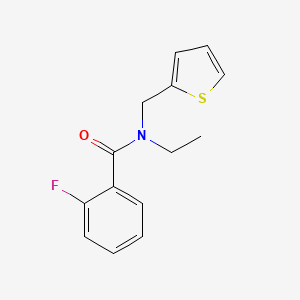
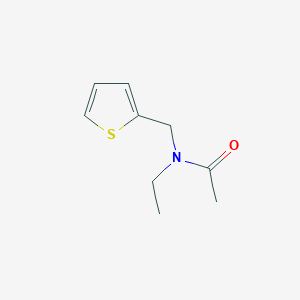
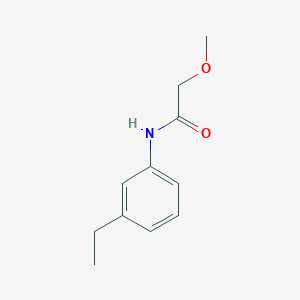
![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)
![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)



![2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)